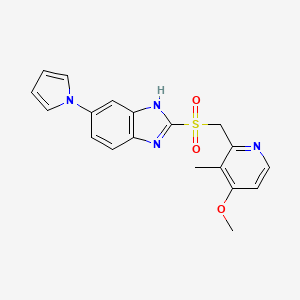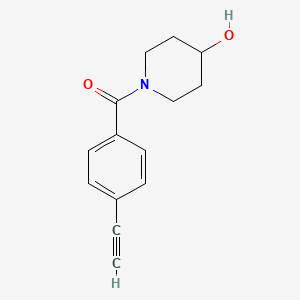
N-(2,6-Bis(isopropyl)phenyl)-N'-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea is a complex organic compound that features a urea functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:
Formation of the isocyanate intermediate: This can be achieved by reacting an appropriate amine with phosgene or a phosgene substitute under controlled conditions.
Reaction with the amine: The isocyanate intermediate is then reacted with another amine to form the urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale synthesis of intermediates: Using continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings and urea group can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism by which N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
- N-(2,6-Diisopropylphenyl)-N’-methylurea
- N-(2,6-Diisopropylphenyl)-N’-cyclopentylurea
Uniqueness
N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea is unique due to its specific substituents, which can influence its chemical properties and potential applications. The presence of the dimethylaminomethyl group and the cyclopentyl ring may confer distinct reactivity and binding characteristics compared to similar compounds.
属性
IUPAC Name |
1-[[1-[4-[(dimethylamino)methyl]phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O/c1-20(2)24-10-9-11-25(21(3)4)26(24)30-27(32)29-19-28(16-7-8-17-28)23-14-12-22(13-15-23)18-31(5)6/h9-15,20-21H,7-8,16-19H2,1-6H3,(H2,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMDCHVWUHHJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-](/img/structure/B8194794.png)


![Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester](/img/structure/B8194813.png)




![6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B8194847.png)



